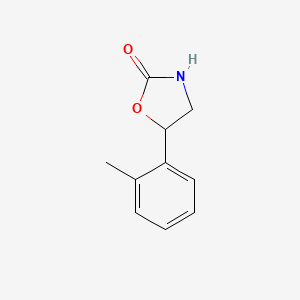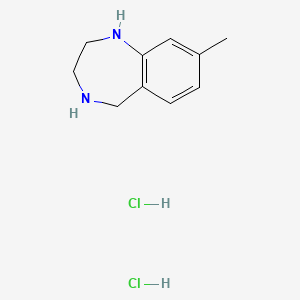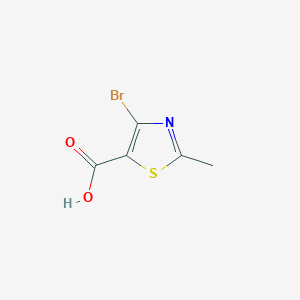
4-Bromo-2-methyl-1,3-thiazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the bromination of 2-methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions yield alcohols or aldehydes .
Scientific Research Applications
4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
Comparison: 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C5H4BrNO2S |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-7-4(6)3(10-2)5(8)9/h1H3,(H,8,9) |
InChI Key |
HAVZZSAKXFWYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)

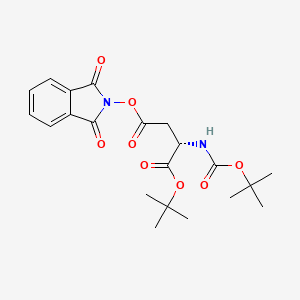
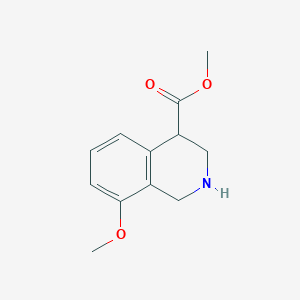
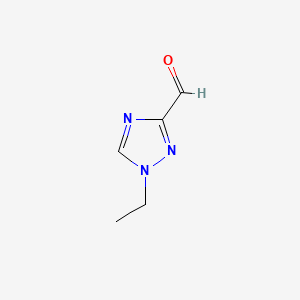
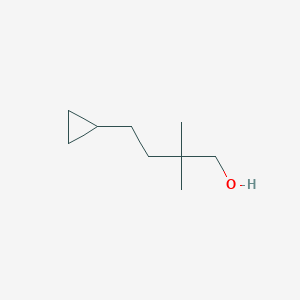
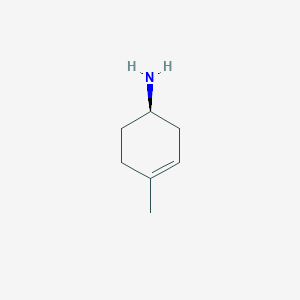
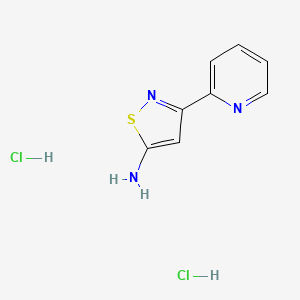
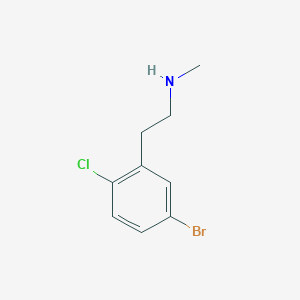
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
